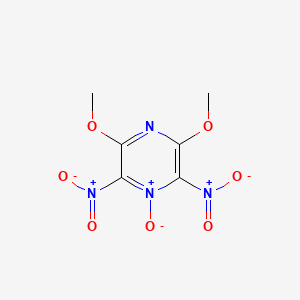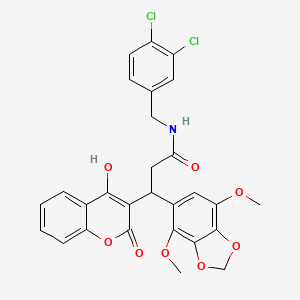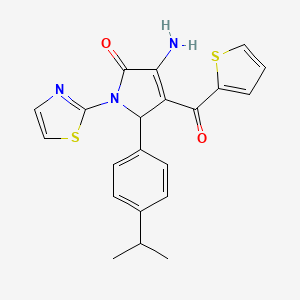![molecular formula C12H6N4O2 B11060497 5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11060497.png)
5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and material science. This compound is known for its unique structural features, which include a benzofuran moiety fused with an oxadiazolo-pyrazine ring system. These structural characteristics endow the compound with distinct electronic properties, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzofuran-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with nitrous acid to yield the oxadiazole ring, followed by cyclization with a suitable reagent to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazolo-pyrazine derivatives.
Scientific Research Applications
5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is largely dependent on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating cellular signaling pathways. In material science, the compound’s electronic properties enable it to function as an effective charge transport material in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-(1-Benzofuran-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]quinoxaline: Contains a quinoxaline ring fused with the oxadiazole ring.
Uniqueness
5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific electronic properties, which are influenced by the presence of both the benzofuran and oxadiazolo-pyrazine moieties. These properties make it particularly suitable for applications in organic electronics and as a potential bioactive molecule.
Properties
Molecular Formula |
C12H6N4O2 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C12H6N4O2/c1-2-4-9-7(3-1)5-10(17-9)8-6-13-11-12(14-8)16-18-15-11/h1-6H |
InChI Key |
LCSTZJVRGLUAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC4=NON=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B11060414.png)


![N-(2,5-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11060430.png)
![2-(5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B11060440.png)
![ethyl {2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]ethyl}carbamate](/img/structure/B11060443.png)



![2-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11060476.png)

![2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11060487.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060491.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060492.png)
